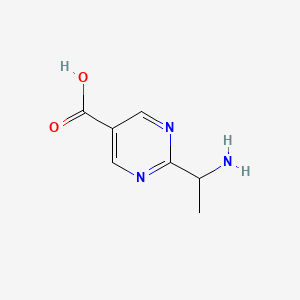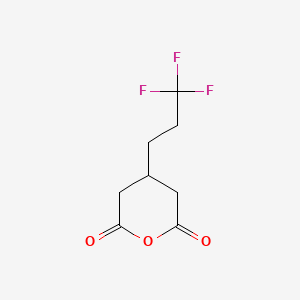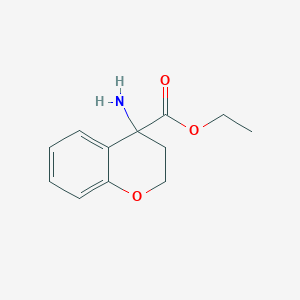
Ethyl 4-aminochromane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-aminochromane-4-carboxylate is an organic compound with the molecular formula C12H15NO3 It is a derivative of chromane, a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-aminochromane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chromanone with ethyl chloroformate in the presence of a base, followed by the introduction of an amino group. The reaction typically requires an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of various reduced forms, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-aminochromane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which ethyl 4-aminochromane-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact pathways involved can vary, but they often include inhibition or activation of specific enzymes or signaling molecules.
Comparación Con Compuestos Similares
Ethyl 4-aminochromane-4-carboxylate can be compared with other chromane derivatives, such as:
4-hydroxychromane-4-carboxylate: Known for its antioxidant properties.
4-methylchromane-4-carboxylate: Studied for its potential anti-inflammatory effects.
4-phenylchromane-4-carboxylate: Investigated for its anticancer activity.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl 4-amino-2,3-dihydrochromene-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-11(14)12(13)7-8-16-10-6-4-3-5-9(10)12/h3-6H,2,7-8,13H2,1H3 |
Clave InChI |
VUWYCWMKYYXJKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCOC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
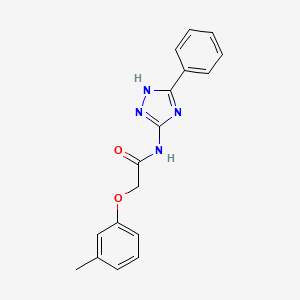
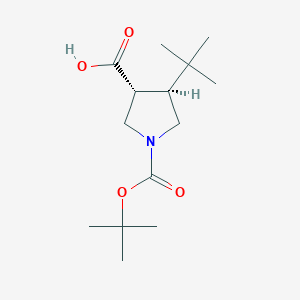


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
